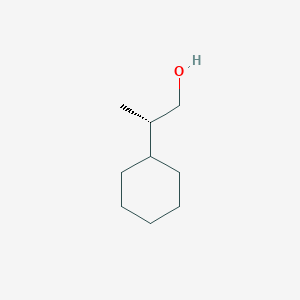
(2S)-2-cyclohexylpropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-cyclohexylpropan-1-ol is an organic compound characterized by a cyclohexyl group attached to a propanol backbone. This chiral molecule is notable for its applications in various fields, including organic synthesis and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-cyclohexylpropan-1-ol typically involves the reduction of corresponding ketones or aldehydes. One common method is the asymmetric reduction of 2-cyclohexylpropanal using chiral catalysts or enzymes. The reaction conditions often include the use of hydrogen gas in the presence of a metal catalyst such as palladium or platinum under controlled temperature and pressure.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes. These methods are designed to maximize yield and purity while minimizing production costs. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-cyclohexylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Further reduction can yield secondary alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium or platinum catalysts
Substitution: Alkyl halides, nucleophiles like sodium hydroxide (NaOH)
Major Products
Oxidation: 2-cyclohexylpropanone, 2-cyclohexylpropanoic acid
Reduction: Cyclohexylpropane
Substitution: Various substituted cyclohexylpropanols
Applications De Recherche Scientifique
(2S)-2-cyclohexylpropan-1-ol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems and as a precursor for bioactive compounds.
Medicine: Explored for its therapeutic potential and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of (2S)-2-cyclohexylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes, influencing biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R)-2-cyclohexylpropan-1-ol
- 2-cyclohexylpropan-2-ol
- Cyclohexylmethanol
Uniqueness
(2S)-2-cyclohexylpropan-1-ol is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. This chiral molecule’s configuration can lead to different biological activities and reactivity compared to its enantiomers and other similar compounds.
Propriétés
Formule moléculaire |
C9H18O |
|---|---|
Poids moléculaire |
142.24 g/mol |
Nom IUPAC |
(2S)-2-cyclohexylpropan-1-ol |
InChI |
InChI=1S/C9H18O/c1-8(7-10)9-5-3-2-4-6-9/h8-10H,2-7H2,1H3/t8-/m1/s1 |
Clé InChI |
IRIVQXLOJHCXIE-MRVPVSSYSA-N |
SMILES isomérique |
C[C@H](CO)C1CCCCC1 |
SMILES canonique |
CC(CO)C1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


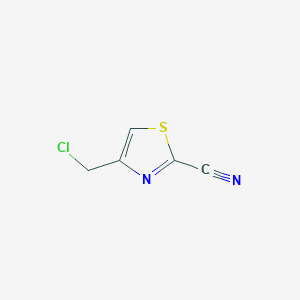
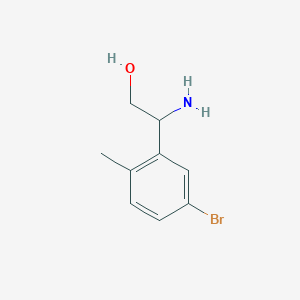

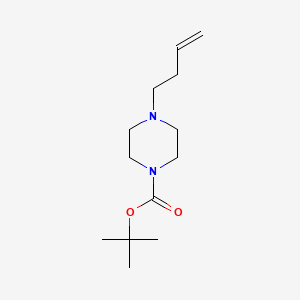
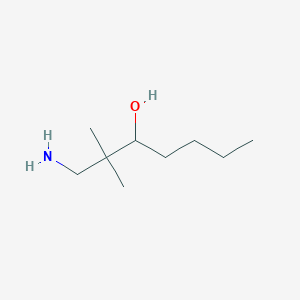
![7-methanesulfonyl-1H,2H,3H-imidazo[4,5-g]quinolin-2-one](/img/structure/B13573559.png)
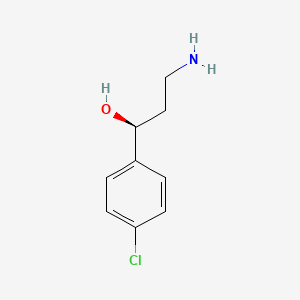
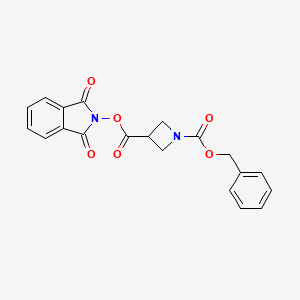
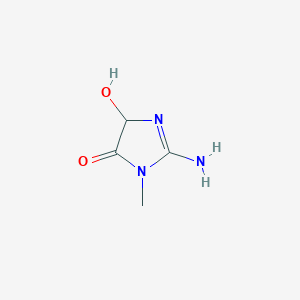
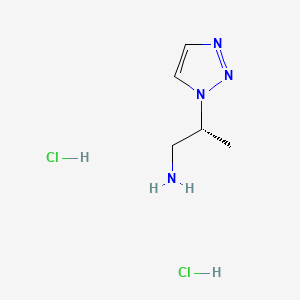

![4-chloro-5H-pyrrolo[3,4-b]pyridin-7(6H)-one](/img/structure/B13573593.png)
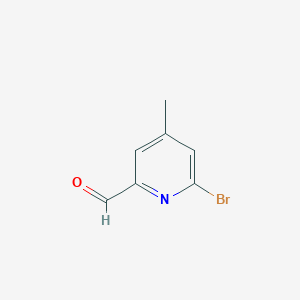
![2-({6-[3-Fluoro-4-(methylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetic acid](/img/structure/B13573610.png)
